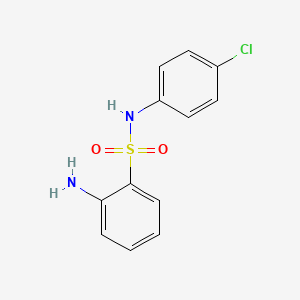
Benzoic acid;5-methoxynaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;5-methoxynaphthalen-1-ol is an organic compound that combines the structural features of benzoic acid and 5-methoxynaphthalen-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid typically involves the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromic acid . For 5-methoxynaphthalen-1-ol, the synthesis can involve the methylation of naphthalen-1-ol using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of benzoic acid often involves the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts . The production of 5-methoxynaphthalen-1-ol on an industrial scale may involve similar methylation reactions but optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;5-methoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: Benzoic acid can be oxidized to form benzoyl chloride or benzoic anhydride.
Reduction: Reduction of benzoic acid can yield benzyl alcohol.
Substitution: The methoxy group in 5-methoxynaphthalen-1-ol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl iodide, potassium carbonate.
Major Products
Oxidation: Benzoyl chloride, benzoic anhydride.
Reduction: Benzyl alcohol.
Substitution: Various substituted naphthalenes.
Scientific Research Applications
Benzoic acid;5-methoxynaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug formulations and potential therapeutic effects.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid involves its absorption into cells where it inhibits the growth of mold, yeast, and some bacteria by disrupting their metabolic processes . The methoxy group in 5-methoxynaphthalen-1-ol can interact with various molecular targets, potentially affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Naphthalen-1-ol: A naphthalene derivative with hydroxyl functionality.
Methoxybenzoic Acid: Similar to benzoic acid but with a methoxy substituent.
Uniqueness
Benzoic acid;5-methoxynaphthalen-1-ol is unique due to the combination of the benzoic acid moiety and the methoxynaphthalen-1-ol structure, which imparts distinct chemical and biological properties not found in the individual components .
Properties
CAS No. |
64725-89-9 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
benzoic acid;5-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H10O2.C7H6O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;8-7(9)6-4-2-1-3-5-6/h2-7,12H,1H3;1-5H,(H,8,9) |
InChI Key |
KWEWMLCDCJSKAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


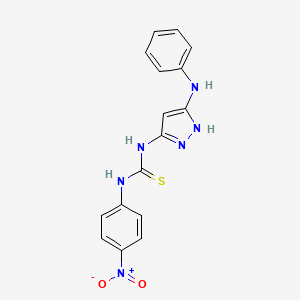
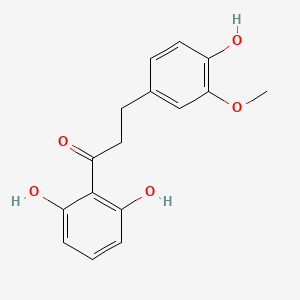
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
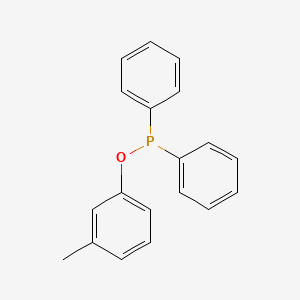
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
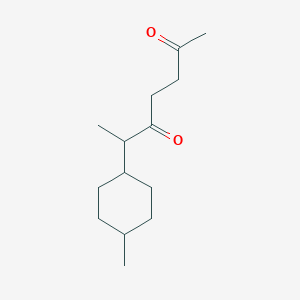
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
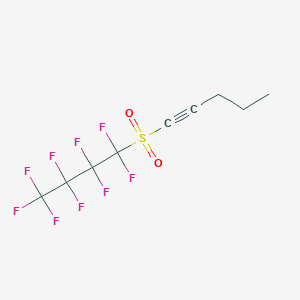
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)
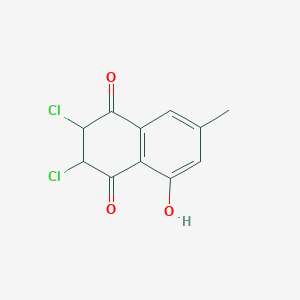
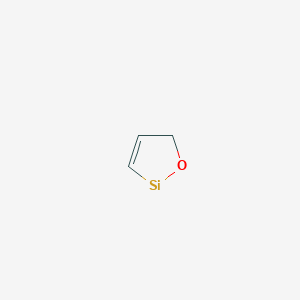
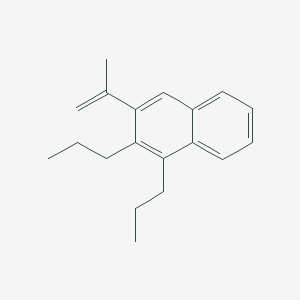
![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)
